
5-Chlor-1-Benzothiophen-2-carbaldehyd
Übersicht
Beschreibung
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound . It is used for research and development purposes .
Synthesis Analysis
Thiophene-based analogs, such as 5-Chloro-1-benzothiophene-2-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-1-benzothiophene-2-carbaldehyde were not found, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-benzothiophene-2-carbaldehyde are not fully detailed in the search results. The molecular weight is 196.66 .Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
Benzothiophenderivate wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Die strukturellen Analoga von 5-Chlor-1-Benzothiophen-2-carbaldehyd haben vielversprechende Ergebnisse gegen verschiedene Mikroorganismen gezeigt. Beispielsweise haben einige Derivate eine hohe antibakterielle Aktivität gegen Staphylococcus aureus gezeigt, eine häufige Ursache für Hautinfektionen und Atemwegserkrankungen .
Antioxidative Eigenschaften
Forschungen zeigen, dass bestimmte Benzothiophenverbindungen signifikante antioxidative Kapazitäten aufweisen. Diese Eigenschaften sind entscheidend bei der Entwicklung von Medikamenten, die den Körper vor oxidativem Stress schützen können, der an zahlreichen Krankheiten beteiligt ist, darunter Krebs und Herzkrankheiten. Einige Derivate haben antioxidative Kapazitäten gezeigt, die die von Trolox, einer Referenzverbindung, die in der Antioxidationsforschung verwendet wird, übertreffen .
Antikrebstherapeutika
Benzothiophenderivate werden auf ihre Antikrebseigenschaften untersucht. Die Fähigkeit, die Zellproliferation zu hemmen und die Apoptose in Krebszellen zu induzieren, macht diese Verbindungen wertvoll bei der Suche nach neuen Krebsbehandlungen. Das strukturelle Gerüst von Benzothiophenen bietet eine Grundlage für die Synthese neuer Verbindungen mit potentiellen Antikrebsaktivitäten .
Anwendungen für organische Halbleiter
Thiophenderivate spielen eine bedeutende Rolle im Bereich der organischen Elektronik. Sie werden bei der Entwicklung organischer Halbleiter eingesetzt, die für organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) unerlässlich sind. Die elektronischen Eigenschaften dieser Verbindungen machen sie für den Einsatz in verschiedenen elektronischen Geräten geeignet .
Entwicklung entzündungshemmender Medikamente
Die entzündungshemmenden Eigenschaften von Thiophenderivaten machen sie zu Kandidaten für die Entwicklung nichtsteroidaler Antirheumatika (NSAIDs). Diese Verbindungen können so konzipiert werden, dass sie gezielt auf bestimmte entzündliche Signalwege abzielen, was möglicherweise zu Behandlungen mit weniger Nebenwirkungen als bei aktuellen NSAIDs führt .
Anästhetische und analgetische Anwendungen
Einige Benzothiophenderivate werden auf ihr Potenzial als Anästhetika und Analgetika untersucht. Ihre Fähigkeit, spannungsgesteuerte Natriumkanäle zu blockieren, kann genutzt werden, um neue Schmerzmittel zu entwickeln, insbesondere für zahnärztliche Eingriffe und andere medizinische Anwendungen, bei denen eine lokale Anästhesie erforderlich ist .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs, including 5-Chloro-1-benzothiophene-2-carbaldehyde, continue to attract scientific interest due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Relevant Papers The most relevant paper retrieved is “Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature” published in Molecular Diversity . This paper provides a comprehensive review of the synthesis of thiophene derivatives and their potential as biologically active compounds.
Wirkmechanismus
Target of action
Benzofuran and indole derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are important types of molecules and natural products and play a main role in cell biology .
Mode of action
Benzofuran and indole derivatives often interact with cellular targets to exert their effects .
Biochemical pathways
Benzofuran and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of action
Benzofuran and indole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Eigenschaften
IUPAC Name |
5-chloro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594127 | |
| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28540-51-4 | |
| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


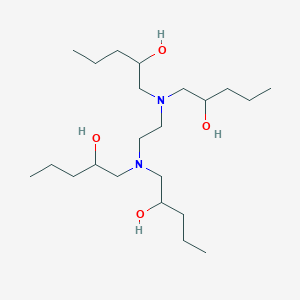
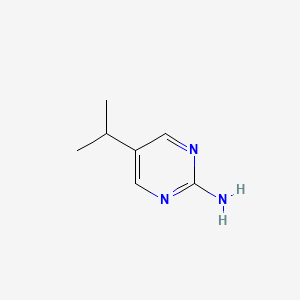
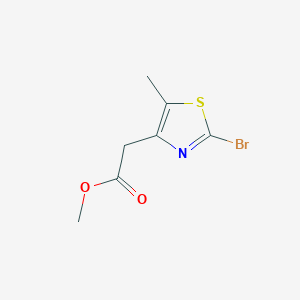

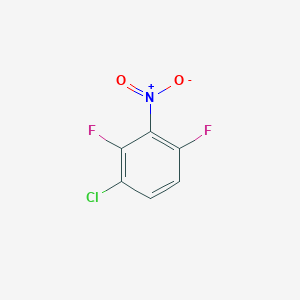
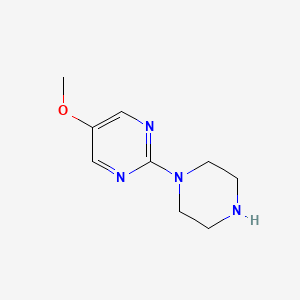

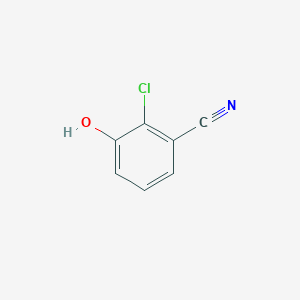

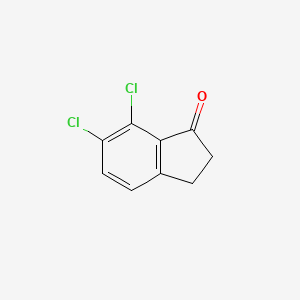

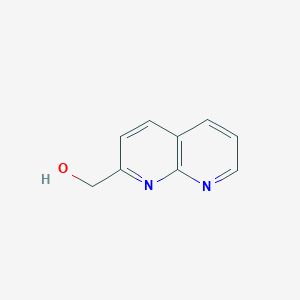

![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)